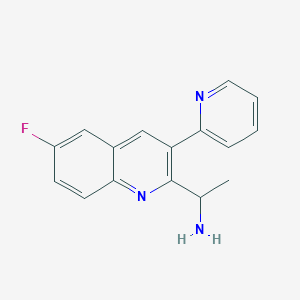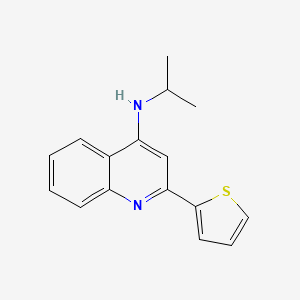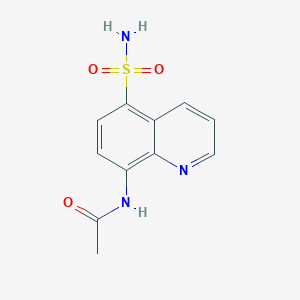
N-(5-sulfamoylquinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-sulfamoylquinolin-8-yl)acetamide is a compound that belongs to the class of sulfonamides and acetamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The acetamide functional group also contributes to various biological activities, making this compound of significant interest in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfamoylquinolin-8-yl)acetamide typically involves the reaction of 5-aminoquinoline with acetic anhydride and sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature around 70-80°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-sulfamoylquinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(5-sulfamoylquinolin-8-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-sulfamoylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can exert its antimicrobial and anticancer effects. Additionally, the sulfonamide group can interact with other proteins and enzymes, leading to various biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-sulfamoylquinolin-8-yl)acetamide: Known for its broad spectrum of biological activities.
N-(4-sulfamoylphenyl)acetamide: Another sulfonamide derivative with similar antimicrobial properties.
N-(2-sulfamoylphenyl)acetamide: Exhibits antifungal and anticancer activities.
Uniqueness
This compound stands out due to its unique combination of sulfonamide and acetamide functional groups, which contribute to its diverse biological activities. The quinoline ring system also enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
89837-51-4 |
|---|---|
Molekularformel |
C11H11N3O3S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
N-(5-sulfamoylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3S/c1-7(15)14-9-4-5-10(18(12,16)17)8-3-2-6-13-11(8)9/h2-6H,1H3,(H,14,15)(H2,12,16,17) |
InChI-Schlüssel |
UDUCLUPPEQGIAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


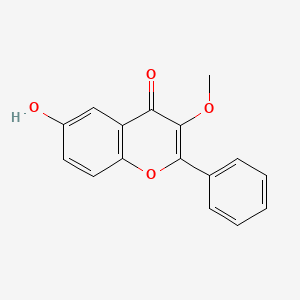
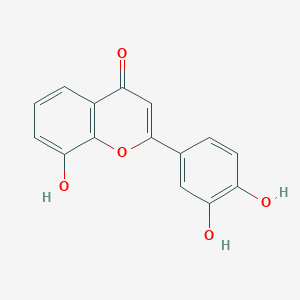

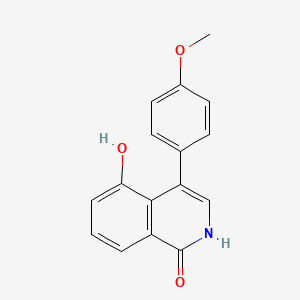
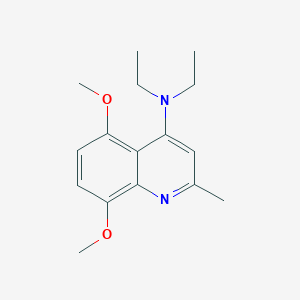
![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
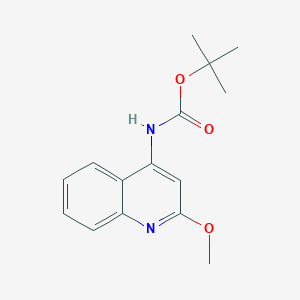
![N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide](/img/structure/B11852289.png)
![7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione](/img/structure/B11852294.png)
![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)

![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)
